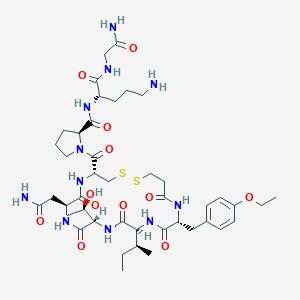

Atosiban

Description

This compound is an inhibitor of the hormones oxytocin and vasopressin. It is used intravenously to halt premature labor. Although initial studies suggested it could be used as a nasal spray and hence would not require hospital admission, it is not used in that form. Atobisan was developed by the Swedish company Ferring Pharmaceuticals. It was first reported in the literature in 1985. This compound is licensed in proprietary and generic forms for the delay of imminent pre-term birth in pregnant adult women.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for premature birth and has 2 investigational indications.

See also: this compound Acetate (active moiety of).

Properties

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXRQYYUEIYXCZ-OBIMUBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048991 | |

| Record name | Atosiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

994.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90779-69-4 | |

| Record name | Atosiban [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090779694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atosiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atosiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90779-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOSIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081D12SI0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atosiban: A Competitive Vasopressin/Oxytocin Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban is a synthetic nonapeptide analogue of oxytocin, functioning as a competitive antagonist at both oxytocin (OT) and vasopressin V1a (V1a) receptors.[1][2][3] It is clinically utilized as a tocolytic agent to delay imminent preterm labor by inhibiting uterine contractions.[1][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, receptor binding kinetics, and associated signaling pathways. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of its pharmacological data.

Introduction

Oxytocin and vasopressin are structurally similar neuropeptides that mediate a wide range of physiological processes through their respective G-protein coupled receptors (GPCRs).[3][6] The oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR) are predominantly coupled to the Gq/11 protein, which upon activation, stimulates the phospholipase C (PLC) pathway.[3][7] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and subsequent smooth muscle contraction.[1][8][9] In the myometrium, activation of OTR by oxytocin is a key event in the initiation and progression of labor.[3]

This compound, a modified oxytocin analogue, was developed to competitively block these receptors, thereby reducing uterine contractility.[3][9] Its modifications, including deamination at position 1 and substitutions at positions 2, 4, and 8, confer its antagonistic properties.[2][3]

Mechanism of Action

This compound exerts its primary effect by competitively inhibiting the binding of oxytocin and vasopressin to their receptors on the myometrial cell membrane.[1][8][9] This antagonism blocks the Gq-mediated signaling cascade, preventing the oxytocin-induced release of IP3.[1][2] The subsequent reduction in intracellular calcium, due to decreased release from the sarcoplasmic reticulum and reduced influx from the extracellular space, leads to uterine quiescence.[1][8] The onset of this uterine relaxation is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]

Interestingly, this compound also exhibits "biased agonism" at the oxytocin receptor.[2][7][10] While it antagonizes the Gq pathway, it has been shown to act as an agonist for the Gi-coupled pathway.[7][10][11] This activation of Gi signaling can lead to different cellular responses, such as the activation of NF-κB and MAPK pathways, which may have pro-inflammatory effects in certain tissues like the human amnion.[2]

Signaling Pathway of Oxytocin/Vasopressin and Inhibition by this compound

Caption: this compound competitively antagonizes the OTR/V1aR Gq-coupled signaling pathway.

Biased Agonism Signaling Pathway of this compound

Caption: this compound acts as a biased agonist, selectively activating the Gi pathway via the OTR.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at oxytocin and vasopressin receptors have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| Oxytocin (OTR) | Human | [¹²⁵I]OVTA | 7.3 | [12] |

| Oxytocin (OTR) | Rat | [¹²⁵I]OVTA | 1.1 | [12] |

| Vasopressin V1a | Human | [³H]AVP | 6.8 | [12] |

| Vasopressin V1a | Rat | [³H]AVP | 11.0 | [12] |

| Vasopressin V1b | Human | [³H]AVP | >1000 | [12] |

| Vasopressin V2 | Human | [³H]AVP | >1000 | [12] |

Table 2: this compound Functional Antagonist Potency (pA2 / IC50)

| Assay Type | Receptor Target | Species/Tissue | Parameter | Value | Reference(s) |

| In vitro uterine contraction | Oxytocin | Human myometrium | pA₂ | 7.71 (no Mg²⁺) | [13] |

| In vivo uterine contraction | Oxytocin | Rat | pA₂ | 7.05 | [13] |

| In vitro vasopressor response | Vasopressin V1a | Rat | pA₂ | 6.14 | [13] |

| In vitro antidiuretic response | Vasopressin V2 | Rat | pA₂ | ~5.9 | [13] |

| Ca²⁺ mobilization | Oxytocin | Human myometrial cells | IC₅₀ | 5 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of competitive antagonists like this compound. Below are representative protocols for key in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the oxytocin receptor.

Materials:

-

Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA) or [³H]Oxytocin.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates and glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding (NSB), and competitor concentrations.

-

Competitor Addition: Add increasing concentrations of unlabeled this compound to the designated competitor wells.

-

Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. For NSB wells, add a high concentration of unlabeled oxytocin.

-

Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for Competitive Radioligand Binding Assay

Caption: A typical workflow for determining the binding affinity of a competitive antagonist.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.

Objective: To quantify the antagonistic effect of this compound on oxytocin-induced IP production.

Materials:

-

Whole cells expressing the receptor of interest (e.g., HEK293-OTR).

-

[³H]-myo-inositol.

-

Stimulation Buffer (e.g., HBSS) containing LiCl (to inhibit IP degradation).

-

Oxytocin.

-

This compound.

-

Lysis Buffer (e.g., ice-cold methanol-HCl).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Plate cells and incubate them overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl and the desired concentrations of this compound.

-

Stimulation: Add oxytocin to stimulate the cells for a defined period (e.g., 30 minutes at 37°C).

-

Lysis: Stop the reaction by adding lysis buffer.

-

IP Extraction: Extract the inositol phosphates from the cell lysate.

-

Purification: Separate the [³H]-IPs from other labeled components using anion exchange chromatography.

-

Quantification: Quantify the amount of [³H]-IPs by liquid scintillation counting.

-

Data Analysis: Plot the amount of IP produced against the oxytocin concentration in the presence and absence of this compound. Determine the shift in the oxytocin dose-response curve caused by this compound to calculate its antagonist potency (pA₂ or Kb).

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation, typically using a fluorescent calcium indicator.

Objective: To measure the inhibitory effect (IC₅₀) of this compound on oxytocin-induced calcium release.

Materials:

-

Whole cells expressing the receptor of interest.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., HBSS with calcium and magnesium).

-

Oxytocin.

-

This compound.

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorometric reader. Add varying concentrations of this compound to the wells and incubate for a short period.

-

Stimulation and Reading: Inject oxytocin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the agonist concentration to generate dose-response curves in the presence of different this compound concentrations. Calculate the IC₅₀ of this compound for the inhibition of the oxytocin-induced calcium signal.

Pharmacokinetics and Clinical Application

This compound is administered intravenously for the treatment of preterm labor.[1][14] It has a rapid onset of action and a relatively short half-life.[14][15] Steady-state plasma concentrations are achieved within one hour of infusion.[14] The volume of distribution is approximately 18-42 liters, and it is 46-48% bound to plasma proteins.[2][8][14] this compound is partially metabolized, and a small amount is excreted unchanged in the urine.[8][16]

Its primary clinical use is to delay imminent preterm birth in pregnant women between 24 and 33 weeks of gestation who show signs of premature labor.[1][17] Clinical trials have demonstrated its efficacy in prolonging pregnancy, which allows for the administration of corticosteroids to improve fetal lung maturity.[4][5][18]

Conclusion

This compound is a well-characterized competitive antagonist of oxytocin and vasopressin V1a receptors. Its mechanism of action, centered on the inhibition of the Gq/PLC/IP3 signaling pathway, is well-established. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency. Furthermore, the discovery of its biased agonism at the Gi pathway opens new avenues for research into its complete pharmacological profile. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating this compound or developing novel receptor modulators in this class.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zuventus.com [zuventus.com]

- 5. droracle.ai [droracle.ai]

- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. What is the mechanism of this compound acetate? [synapse.patsnap.com]

- 10. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics of the oxytocin antagonist this compound in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. journalspress.com [journalspress.com]

Atosiban: A Technical Guide to its Molecular Structure, Peptide Sequence, and Bifurcated Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban, a synthetic nonapeptide analogue of the human hormone oxytocin, is a potent antagonist of the oxytocin receptor (OTR). Its primary clinical application is in the management of preterm labor. This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, with a focus on its peptide sequence, molecular structure, and its dual-action mechanism involving both Gq and Gi signaling pathways. Detailed experimental protocols for its synthesis, purification, and the characterization of its signaling effects are provided to facilitate further research and development in this area.

Molecular Structure and Peptide Sequence

This compound is a modified analogue of oxytocin, engineered to enhance its antagonistic properties and metabolic stability. The modifications from the native oxytocin sequence are crucial for its clinical efficacy.

Peptide Sequence and Chemical Modifications

The primary structure of this compound is characterized by a nine amino acid sequence with specific chemical modifications at four positions. A disulfide bridge between the first and sixth amino acid residues is essential for its three-dimensional conformation and biological activity.

The peptide sequence of this compound is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ [1][2][3].

Key Modifications from Oxytocin:

-

Position 1: The N-terminal cysteine is deaminated to form 3-mercaptopropionic acid (Mpa)[2][4].

-

Position 2: The L-tyrosine is replaced with its D-isomer and an ethoxy group is added to the phenol side chain (D-Tyr(Et))[1][4].

-

Position 4: Glutamine is substituted with threonine (Thr)[4].

-

C-terminus: The C-terminal glycine is amidated (Gly-NH₂).

-

Disulfide Bridge: A disulfide bond connects the Mpa at position 1 and the Cys at position 6.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [2][3] |

| Molecular Weight | 994.19 g/mol | [2][3][5] |

| Half-life (t½) | Initial (tα): 0.21 h; Terminal (tβ): 1.7 h | [4] |

| Mean Clearance Rate | 41.8 L/h | [4] |

| Volume of Distribution | 41.8 L | [4] |

| Plasma Protein Binding | 46-48% in pregnant women | [4] |

Mechanism of Action: A Dual Signaling Modulator

This compound exhibits a complex mechanism of action, functioning as a biased ligand at the oxytocin receptor. It competitively antagonizes the Gq-mediated pathway, which is responsible for uterine contractions, while simultaneously acting as an agonist for the Gi-mediated pathway, leading to pro-inflammatory responses.

dot

Caption: this compound's dual signaling at the oxytocin receptor.

Antagonism of the Gq Pathway

The primary therapeutic effect of this compound stems from its ability to competitively block the binding of oxytocin to its receptor. This prevents the activation of the Gq protein, which in turn inhibits the phospholipase C (PLC) pathway. The subsequent reduction in inositol trisphosphate (IP3) leads to decreased release of intracellular calcium from the sarcoplasmic reticulum, resulting in the relaxation of uterine smooth muscle and cessation of contractions.

Agonism of the Gi Pathway

Interestingly, while inhibiting the Gq pathway, this compound has been shown to act as an agonist for the Gi signaling pathway. This activation of Gi leads to the stimulation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2 and p38) and the transcription factor NF-κB. The activation of these pathways can result in a pro-inflammatory response, which may have implications for the long-term use of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of this compound.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

dot

Caption: Workflow for Fmoc solid-phase peptide synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH)

-

3-Mercaptopropionic acid (Mpa(Trt)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cyclization reagent: Iodine

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

First Amino Acid Coupling (Glycine):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve Fmoc-Gly-OH, HBTU, and HOBt in DMF. Add DIPEA to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Orn, Pro, Cys, Asn, Thr, Ile, D-Tyr(Et), Mpa).

-

On-Resin Cyclization:

-

After the final coupling, remove the Trityl protecting groups from Mpa and Cys using a mild acidic treatment.

-

Wash the resin.

-

Add a solution of iodine in DMF to the resin and shake for 1-2 hours to facilitate the formation of the disulfide bond.

-

Wash the resin to remove excess iodine.

-

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilized crude this compound

Procedure:

-

Dissolve the crude this compound in Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution at 220 nm and 280 nm.

-

Collect the fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain purified this compound.

Functional Assays

Materials:

-

Cell membranes expressing the human oxytocin receptor

-

Radioligand: [³H]-Oxytocin or a suitable labeled antagonist

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the radioligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value of this compound and calculate the Ki (inhibition constant).

Materials:

-

Cells expressing the oxytocin receptor (e.g., HEK293-OTR)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound

-

Oxytocin

-

Fluorescence plate reader with an injection system

Procedure:

-

Plate the cells in a 96-well black-walled plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

To assess the antagonistic effect of this compound, pre-incubate the cells with varying concentrations of this compound.

-

Inject a fixed concentration of oxytocin and immediately measure the change in fluorescence over time.

-

A decrease in the oxytocin-induced fluorescence peak in the presence of this compound indicates antagonism of the Gq pathway.

Materials:

-

Cell membranes expressing the oxytocin receptor

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

An increase in [³⁵S]GTPγS binding in the presence of this compound indicates activation of the Gi pathway.

Materials:

-

Cells expressing the oxytocin receptor

-

This compound

-

Lysis buffer

-

Primary antibodies against phosphorylated and total ERK1/2, p38, and NF-κB p65

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat the cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation.

Conclusion

This compound's unique molecular structure and its resulting biased agonism at the oxytocin receptor make it a fascinating subject for both clinical and basic research. The detailed protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug development, enabling further exploration of this compound's therapeutic potential and its intricate signaling mechanisms. A thorough understanding of its dual Gq antagonist and Gi agonist activities is crucial for the development of next-generation tocolytics with improved efficacy and safety profiles.

References

Atosiban Signaling in Uterine Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban, a synthetic peptide analogue of oxytocin, is a competitive antagonist of the oxytocin receptor (OTR) and, to a lesser extent, the vasopressin V1a receptor.[1][2] It is clinically utilized as a tocolytic agent to delay preterm labor by reducing uterine contractions.[2][3] This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in uterine smooth muscle cells. It details the drug's mechanism of action, from receptor binding to downstream effector modulation, and presents key quantitative data and experimental methodologies for researchers in the field.

Introduction: The Oxytocin Receptor and Uterine Contractility

Uterine smooth muscle contraction is a complex process primarily regulated by the neurohormone oxytocin.[4][5] Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR) predominantly expressed on the surface of myometrial cells.[6][7] The signaling cascade initiated by oxytocin binding is central to the physiological processes of labor and parturition.

The canonical OTR signaling pathway involves coupling to the Gq/11 family of G-proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][9] The elevated intracellular Ca2+ concentration is a critical event, leading to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, ultimately resulting in smooth muscle contraction.[6][8]

This compound's Mechanism of Action: Competitive Antagonism and Biased Agonism

This compound functions primarily as a competitive antagonist at the OTR in uterine smooth muscle.[5][10] By binding to the OTR, this compound prevents oxytocin from binding and initiating the pro-contractile signaling cascade described above.[2][11] This blockade of the OTR-Gq pathway is the principal mechanism underlying its tocolytic effect, leading to a dose-dependent inhibition of the frequency and intensity of uterine contractions.[1][12]

Interestingly, emerging evidence suggests that this compound exhibits biased agonism at the OTR.[2][13] While it antagonizes the Gq-mediated pathway responsible for uterine contractions, it has been shown to act as an agonist for the Gi-coupled pathway.[2][14] This Gi activation can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, and the transcription factor NF-κB.[1][15] In some tissues, this Gi-mediated signaling has been associated with pro-inflammatory responses.[2][15] However, in the context of tocolysis, the antagonistic effect on the Gq pathway predominates, resulting in uterine quiescence.[2][16]

Downstream Signaling Pathways

The primary signaling pathway inhibited by this compound in uterine smooth muscle is the OTR-Gq-PLC-IP3-Ca2+ cascade .

A secondary pathway that can be activated by this compound through biased agonism is the OTR-Gi-MAPK pathway .

The following diagram illustrates the canonical oxytocin signaling pathway and the inhibitory action of this compound.

The following diagram illustrates the biased agonism of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound's interaction with the oxytocin receptor and its effects on uterine smooth muscle.

Table 1: Receptor Binding Affinity

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki (inhibition constant) | 10 nmol/L | Human myometrial cells | [10] |

| Ki | 0.49 nM | Human uterine smooth muscle cells | [17] |

Table 2: Functional Inhibitory Potency

| Parameter | Value | Experimental Condition | Cell/Tissue Type | Reference |

| IC50 | 5 nM | Inhibition of oxytocin-induced Ca2+ increase | Myometrial cells | [18] |

| IC50 | Dose-dependent | Inhibition of oxytocin-induced contractions | Human myometrium in vitro | [12] |

Table 3: Effects on Uterine Contractions and Intracellular Calcium

| This compound Concentration | Effect | Measurement | Reference |

| 60 nM | 43.3% reduction in contraction peak amplitude | In vitro contractility assay | [1] |

| 600 nM | 41.5% suppression of maximal fluorescence intensity (Ca2+) | Fluo-4-AM imaging | [1] |

| 1 µg/mL | >50% inhibition of oxytocin-induced contractions | In vitro contractility assay | [12] |

Experimental Protocols

Measurement of Intracellular Calcium Levels

This protocol is adapted from studies measuring agonist-induced changes in intracellular calcium in primary human myometrial smooth muscle cells.[1]

Objective: To quantify changes in intracellular calcium concentration in response to oxytocin and this compound.

Materials:

-

Primary human myometrial smooth muscle cells

-

DMEM with 1% FCS

-

35 mm glass-bottomed cell culture dishes

-

Fluo-4 Direct calcium assay kit with probenecid

-

Confocal microscope with live-cell imaging capabilities

-

ImageJ/Fiji software

Procedure:

-

Cell Culture: Culture primary myometrial smooth muscle cells to confluence and passage them onto 35 mm glass-bottomed dishes.

-

Serum Starvation: Prior to the experiment, serum starve the cells in DMEM with 1% FCS overnight.

-

Dye Loading: Load the cells with calcium-sensitive Fluo-4 Direct buffer containing 5 mM probenecid for 30 minutes at 37°C in a 5% CO2 incubator, followed by a further 30 minutes at room temperature.

-

Live-Cell Imaging: Mount the dishes on a confocal microscope equipped with a x20 dry objective.

-

Baseline Recording: Image the cells for a baseline period (e.g., 3 minutes) to establish resting calcium levels.

-

Treatment: Add the agonist (e.g., oxytocin) and/or antagonist (this compound) to the cells.

-

Post-Treatment Recording: Continue imaging for a defined period (e.g., 15 minutes) after treatment. Capture images at a high frame rate (e.g., every 1.385 seconds).

-

Data Analysis: Generate time-lapse movies using the microscope software. Measure the changes in fluorescence intensity in individual cells over time using ImageJ/Fiji software. The fluorescence intensity is proportional to the intracellular calcium concentration.

In Vitro Myometrial Contraction Assay (Organ Bath)

This protocol is a generalized procedure based on descriptions of ex vivo uterine smooth muscle contractility studies.[19][20]

Objective: To measure the effect of this compound on the force and frequency of uterine smooth muscle contractions.

Materials:

-

Myometrial biopsies obtained during cesarean section

-

Krebs solution

-

Organ bath system with force transducers

-

Data acquisition system

-

Oxytocin

-

This compound

Procedure:

-

Tissue Preparation: Obtain fresh myometrial tissue and dissect it into longitudinal strips (e.g., 2 x 2 x 10 mm).

-

Mounting: Mount each myometrial strip in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1-2 g) until regular spontaneous contractions are observed.

-

Oxytocin Stimulation: Add a submaximal concentration of oxytocin (e.g., 0.5 nM) to the bath to induce stable, regular contractions.

-

This compound Treatment: Once stable oxytocin-induced contractions are established, add increasing concentrations of this compound to the organ bath in a cumulative manner. Allow the tissue to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric contractions using a force transducer and data acquisition software.

-

Data Analysis: Analyze the recorded traces to determine the frequency, amplitude, and area under the curve (AUC) of contractions at baseline and in the presence of different concentrations of this compound.

Conclusion

This compound is a potent and specific antagonist of the oxytocin receptor in uterine smooth muscle, effectively inhibiting the primary signaling pathway that leads to myometrial contractions. Its mechanism of action is centered on the blockade of the Gq-PLC-IP3-Ca2+ cascade. The phenomenon of biased agonism, leading to Gi activation, represents an area of ongoing research and may have implications for the drug's overall pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating uterine physiology, developing novel tocolytic agents, and further elucidating the intricate signaling networks that govern myometrial contractility.

References

- 1. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound acetate used for? [synapse.patsnap.com]

- 4. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Myometrial oxytocin receptor expression and intracellular pathways. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. researchgate.net [researchgate.net]

- 13. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Oxytocin Receptor | Vasopressin Receptor | TargetMol [targetmol.com]

- 17. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]

- 19. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Atosiban's Effect on Intracellular Calcium Concentration in Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Atosiban's mechanism of action, with a specific focus on its effects on intracellular calcium concentration ([Ca²⁺]i) in human myometrial cells. The information presented is collated from a range of in vitro studies and is intended to serve as a comprehensive resource for researchers in the field of reproductive biology and pharmacology.

Core Mechanism of Action

This compound is a synthetic peptide that functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2] It also exhibits a lower affinity for the vasopressin V1a receptor.[3][4] The primary tocolytic effect of this compound is achieved by inhibiting oxytocin-induced increases in intracellular calcium in myometrial cells, which is the critical trigger for uterine contractions.[1][3]

The binding of oxytocin to its receptor (OTR) on myometrial cells primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP₃) signaling pathway.[5] This cascade leads to the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, and also promotes the influx of extracellular calcium through voltage-gated calcium channels.[5][6] The resulting elevation in cytosolic free calcium leads to the activation of calmodulin and myosin light chain kinase, initiating myometrial muscle contraction.[2][5]

This compound competitively blocks the OTR, thereby preventing the initiation of this signaling cascade.[2] This leads to a dose-dependent reduction in both the release of calcium from intracellular stores and the influx of extracellular calcium, ultimately resulting in the relaxation of the myometrium.[3][7]

Signaling Pathway of Oxytocin and this compound

Caption: Oxytocin signaling pathway in myometrial cells and the inhibitory action of this compound.

Quantitative Data on this compound's Effect on Intracellular Calcium

The inhibitory effect of this compound on agonist-induced increases in intracellular calcium has been quantified in several studies. The following tables summarize these findings.

Table 1: Inhibition of Oxytocin-Induced Intracellular Calcium Increase

| This compound Concentration | Agonist (Oxytocin) | Cell Type | Measurement | Result | Citation |

| IC₅₀ = 5 nM | Oxytocin | Myometrial cells | Ca²⁺ concentration | 50% inhibition of oxytocin-induced Ca²⁺ increase | [1] |

| 600 nM | 100 nM Oxytocin | Primary myometrial cells | Maximal fluorescence intensity (Fluo-4-AM) | 41.5% suppression of maximal fluorescence | [3] |

Table 2: Inhibition of Prostaglandin F2α-Induced Intracellular Calcium Increase

| This compound Concentration | Agonist (PGF₂α) | Cell Type | Measurement | Result | Citation |

| Not specified | PGF₂α | Human myometrial cells | Intracellular calcium levels | 43.2% decrease in PGF₂α-driven calcium response | [3] |

Table 3: Dose-Dependent Inhibition of Oxytocin-Induced Myometrial Contractions

| This compound Concentration | Agonist (Oxytocin) | Tissue | Measurement | Result | Citation |

| 1 µg/mL | Oxytocin | Human myometrial strips | Contraction activity | >50% inhibition of contraction activity | [8] |

| 1-500 µg/mL | Oxytocin | Human myometrial strips | Contraction activity (AUC, frequency, amplitude) | Dose-dependent inhibition of all contraction parameters | [8] |

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of this compound on myometrial cells.

Cell Culture of Human Myometrial Cells

-

Tissue Source: Myometrial biopsies are obtained from pregnant women undergoing elective cesarean sections, often from the lower uterine segment.[8]

-

Cell Isolation: The tissue is dissected to isolate the myometrium, which is then minced and subjected to enzymatic digestion (e.g., using collagenase and DNase) to isolate primary myometrial smooth muscle cells.

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and sometimes growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Line Usage: In addition to primary cells, immortalized human myometrial cell lines (e.g., PHM1-41) are also utilized.[9]

Measurement of Intracellular Calcium Concentration

This protocol outlines a typical workflow for measuring changes in [Ca²⁺]i in cultured myometrial cells.

Caption: Experimental workflow for measuring intracellular calcium in myometrial cells.

-

Fluorescent Dyes: Calcium-sensitive fluorescent dyes such as Fluo-4-AM or Fura-2 are commonly used.[3][10] These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.

-

Dye Loading: Cultured myometrial cells are incubated with the fluorescent dye in a suitable buffer for a specific duration, allowing the dye to enter the cells.

-

Experimental Procedure:

-

After loading, the cells are washed to remove excess extracellular dye.

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with this compound at various concentrations or a vehicle control.

-

An agonist, such as oxytocin or prostaglandin F2α, is added to stimulate an increase in intracellular calcium.[3]

-

Changes in fluorescence intensity are recorded over time using a fluorescence microscope with digital imaging capabilities or a microplate reader.[10]

-

-

Data Analysis: The fluorescence data is analyzed to determine parameters such as the peak increase in [Ca²⁺]i, the duration of the calcium transient, and the frequency of calcium oscillations.[9] The inhibitory effect of this compound is calculated by comparing the response in this compound-treated cells to that of the control cells.

In Vitro Myometrial Contraction Assays

-

Tissue Preparation: Myometrial strips are obtained from biopsies and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[8]

-

Isometric Tension Recording: The strips are attached to a force transducer to record isometric contractions.

-

Experimental Protocol:

-

The tissue is allowed to equilibrate and establish spontaneous contractions.

-

Oxytocin is added to the bath to induce stable, regular contractions.

-

This compound is added in a cumulative, dose-dependent manner.[8]

-

The frequency, amplitude, and area under the curve of the contractions are recorded and analyzed.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the contraction parameters before and after the addition of the drug.

Concluding Remarks

This compound effectively reduces intracellular calcium concentrations in myometrial cells by competitively antagonizing the oxytocin receptor. This action prevents the downstream signaling events that lead to calcium release from intracellular stores and influx from the extracellular space, thereby inhibiting myometrial contractions. The quantitative data and experimental protocols summarized in this guide provide a robust framework for further research into the pharmacology of this compound and the development of novel tocolytic agents.

References

- 1. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A close look at the contraction and relaxation of the myometrium; the role of calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of oxytocin receptor antagonist this compound on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxytocin-induced Ca2+ responses in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct measurement of intracellular free calcium in cultured human puerperal myometrial cells stimulated by oxytocin: effects of extracellular calcium and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban's Impact on Decidual Prostaglandin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban, a selective oxytocin-vasopressin V1A receptor antagonist, is clinically utilized as a tocolytic agent to delay preterm labor. Its primary mechanism of action involves the competitive inhibition of oxytocin binding to its receptors in the myometrium, thereby reducing uterine contractions. However, the influence of this compound on the intricate signaling cascades within the decidua, a key player in parturition, is of significant interest. The decidua is a major source of prostaglandins (PGs), such as PGE2 and PGF2α, which are crucial for cervical ripening and the initiation of labor. Oxytocin is a known stimulator of decidual prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's impact on prostaglandin release from the decidua, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Introduction

The onset of human labor is a complex process involving coordinated biochemical events in the myometrium, cervix, and fetal membranes. The decidua, the maternal component of the placenta, plays a pivotal role in this process, partly through its production of prostaglandins.[1] Oxytocin, released from the maternal and fetal pituitary, stimulates the synthesis and release of prostaglandins from decidual cells, creating a positive feedback loop that drives labor progression.[2][3]

This compound, by blocking the oxytocin receptor (OTR), is designed to interrupt this cascade.[4] While its effects on myometrial contractility are well-documented, its specific actions on decidual prostaglandin release are less clear. This guide synthesizes the current understanding of this interaction, providing a valuable resource for researchers in reproductive biology and pharmacology.

Quantitative Data on this compound's Effects

Direct quantitative data on the dose-dependent effects of this compound on prostaglandin release specifically from human decidual cells is limited in the published literature. However, studies on related tissues and experimental models provide valuable insights.

Table 1: Effect of this compound on Oxytocin-Induced PGF2α Formation in Human Endometrial Explants

| Treatment | PGF2α Secretion (pg/mg tissue) | Fold Change vs. Oxytocin |

| Control | Data not specified | - |

| Oxytocin (100 nM) | Data not specified | 1 (Reference) |

| Oxytocin (100 nM) + this compound (µM not specified) | Reversed to near control levels | < 1 |

Note: This table is a qualitative summary from a study that demonstrated this compound reversed the effects of oxytocin on PGF2α formation in endometrial explants, which are precursors to decidual tissue. Specific quantitative values were not provided in the source material.[5]

Table 2: Inhibitory Effect of this compound on PGF2α-Induced Contractions in Human Myometrium

| This compound Concentration (nM) | Inhibition of PGF2α-induced Contractions (%) | p-value |

| 60 | 67.1 | < 0.01 |

| 600 | Data not specified | < 0.01 |

Note: This data from myometrial tissue suggests a potential crosstalk between oxytocin and prostaglandin signaling pathways that this compound can modulate.[6]

Signaling Pathways

Oxytocin-Induced Prostaglandin Synthesis in the Decidua

Oxytocin binding to its G-protein coupled receptor (OTR) on decidual cells primarily activates the Gαq pathway.[7] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and this increase in cytosolic Ca2+ activates cytosolic phospholipase A2 (cPLA2). cPLA2 then liberates arachidonic acid (AA) from membrane phospholipids. AA is subsequently converted to prostaglandins by cyclooxygenase (COX) enzymes, primarily COX-2, which is upregulated during labor.[7][8]

Caption: Oxytocin-induced prostaglandin synthesis via the Gαq pathway.

This compound's Mechanism of Action and "Biased Agonism"

This compound acts as a competitive antagonist at the OTR, blocking the binding of oxytocin and thereby inhibiting the Gαq-mediated signaling cascade described above. This is its primary tocolytic mechanism.

However, evidence from other uterine tissues, such as the amnion and myometrium, suggests that this compound may function as a "biased agonist." This means that while it antagonizes the Gαq pathway, it may simultaneously act as an agonist for the Gαi pathway. Activation of Gαi can lead to downstream effects, including the activation of pro-inflammatory pathways like NF-κB and MAPKs, which could potentially upregulate COX-2 and prostaglandin production. While this has not been definitively demonstrated in the decidua, it represents a plausible and important area for further investigation.

Caption: this compound's "biased agonist" mechanism at the oxytocin receptor.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on prostaglandin release from human decidua, based on common methodologies in the field.

Isolation and Culture of Human Decidual Cells

-

Tissue Collection: Obtain human placentas with attached fetal membranes after term elective cesarean sections from consenting patients without labor or infection.

-

Decidual Tissue Dissection: Separate the decidua parietalis from the amnion and chorion.

-

Enzymatic Digestion: Mince the decidual tissue and digest with a solution of collagenase and DNase in a suitable culture medium (e.g., DMEM/F-12) with gentle agitation.

-

Cell Filtration and Purification: Filter the cell suspension through a series of cell strainers to remove undigested tissue. Purify decidual stromal cells by differential plating or immunomagnetic cell sorting.

-

Cell Culture: Culture the isolated decidual cells in a suitable medium supplemented with fetal bovine serum and antibiotics. Induce decidualization in vitro using a combination of estrogen and progestin.

Caption: Workflow for the isolation and culture of human decidual cells.

This compound Treatment and Prostaglandin Measurement

-

Cell Plating: Plate the cultured decidual cells in multi-well plates and allow them to adhere.

-

Stimulation and Treatment:

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with a sub-maximal concentration of oxytocin (e.g., 10 nM) in the continued presence of this compound.

-

Include appropriate controls: vehicle-only, oxytocin-only, and this compound-only at each concentration.

-

-

Supernatant Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

Prostaglandin Measurement:

-

Measure the concentrations of PGE2 and PGF2α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation.

-

-

Data Analysis:

-

Normalize prostaglandin concentrations to the total protein content of the cells in each well.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound.

-

Calculate the IC50 of this compound for the inhibition of oxytocin-induced prostaglandin release.

-

Discussion and Future Directions

The available evidence suggests that this compound's primary effect on the decidua is the inhibition of oxytocin-induced prostaglandin release, consistent with its role as an OTR antagonist. However, the potential for "biased agonism" and pro-inflammatory effects in this tissue warrants further investigation. The tissue-specific nature of OTR signaling is a critical area of research, as effects observed in the myometrium or amnion may not be directly translatable to the decidua.

Future research should focus on:

-

Conducting detailed dose-response studies of this compound on PGE2 and PGF2α release from primary human decidual cells to determine its potency (IC50).

-

Investigating the G-protein coupling of the OTR in decidual cells and whether this compound exhibits biased agonism towards the Gαi pathway in this specific cell type.

-

Elucidating the downstream signaling consequences of this compound treatment in the decidua, including the activation of NF-κB and MAPK pathways and the expression of COX-2.

A comprehensive understanding of this compound's multifaceted actions in the decidua will be crucial for optimizing its clinical use and for the development of novel tocolytic therapies with improved efficacy and safety profiles.

References

- 1. Prostaglandin F2alpha and its receptor as activators of human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxytocin receptor subtypes in the pregnant rat myometrium and decidua: pharmacological differentiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound combined with ritodrine on spontaneous threatened preterm birth and its effect on PAF and fFN levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxytocin antagonism reverses the effects of high oestrogen levels and oxytocin on decidualization and cyclooxygenase activity in endometrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth analysis of Atosiban's biased agonism at the oxytocin receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atosiban, a peptide analogue of oxytocin, is clinically utilized as a tocolytic agent to manage preterm labor.[1] Its mechanism of action is primarily attributed to its role as a competitive antagonist at the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[2][3] However, extensive research has revealed a more complex pharmacological profile. This compound exhibits biased agonism, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor.[4][5] Specifically, this compound antagonizes the canonical Gαq/11-mediated pathway responsible for uterine contractions while simultaneously acting as an agonist for the Gαi-mediated pathway, which is linked to anti-proliferative and, paradoxically, pro-inflammatory responses in certain cell types.[4][6][7] This guide provides an in-depth analysis of this compound's biased agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Quantitative Analysis of this compound's Interaction with the Oxytocin Receptor

The biased agonism of this compound is characterized by its differential potency and efficacy at the Gαq and Gαi signaling pathways downstream of the oxytocin receptor. The following tables summarize the key quantitative data from various in vitro studies.

| Parameter | Ligand | Value | Assay Conditions | Reference |

| Binding Affinity (Ki) | This compound | ~10 nM | Human myometrial cell membranes | [8] |

| Antagonism of Gαq Pathway (IC50) | This compound | 5 nM | Inhibition of oxytocin-induced Ca2+ increase in myometrial cells | [9] |

| Agonism of Gαi Pathway (EC50) | This compound | 2,800 ± 1,035 nM | Gαi3 subunit activation in HEK293 cells | [10] |

Table 1: Comparative quantitative data for this compound at the Oxytocin Receptor.

Signaling Pathways of the Oxytocin Receptor and this compound's Biased Modulation

The oxytocin receptor is known to couple to multiple G-protein subtypes, primarily Gαq and Gαi, initiating distinct intracellular signaling cascades.

The Canonical Gαq-Mediated Pathway (Antagonized by this compound)

Upon binding of the endogenous ligand oxytocin, the OTR couples to Gαq/11. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and ultimately resulting in smooth muscle contraction, such as in the myometrium during labor.[2][11] this compound competitively blocks oxytocin from binding to the OTR, thereby inhibiting this entire cascade and leading to uterine relaxation.[12]

The Gαi-Mediated Pathway (Activated by this compound)

In contrast to its effect on the Gαq pathway, this compound has been shown to act as an agonist on the Gαi pathway.[4][5] Activation of Gαi by the this compound-bound OTR can lead to several downstream effects, including the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[4][5] This Gαi-mediated signaling has been linked to the inhibition of cell proliferation in some cancer cell lines.[5][10] However, in human amnion and myometrium, this pathway can also trigger pro-inflammatory responses by activating NF-κB and subsequent expression of genes like COX-2, IL-6, and CCL5.[6][7][13]

References

- 1. ijrcog.org [ijrcog.org]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 10. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of Atosiban: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban is a synthetic nonapeptide antagonist of the oxytocin receptor, utilized in the management of preterm labor. Its chemical structure, featuring a disulfide bridge and several non-natural amino acids, presents a compelling case study in modern peptide synthesis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a focus on the predominant solid-phase peptide synthesis (SPPS) and alternative solution-phase strategies. Detailed experimental protocols, comparative data on yield and purity, and analytical characterization methodologies are presented to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

Introduction

This compound, with the amino acid sequence c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2, is a potent and selective antagonist of the oxytocin receptor. Its therapeutic action lies in the inhibition of oxytocin-induced uterine contractions, thereby delaying imminent preterm birth. The synthesis of this complex peptide involves a series of carefully orchestrated chemical reactions, including the assembly of the linear peptide chain, the formation of the critical disulfide bond, and subsequent purification to achieve the high degree of purity required for pharmaceutical applications.

This guide will delve into the core methodologies employed for this compound synthesis, providing practical insights and data to aid in the replication and optimization of these processes.

Synthesis Strategies: Solid-Phase vs. Solution-Phase

The synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While SPPS is the more commonly employed method for peptides of this size due to its efficiency and ease of purification, solution-phase synthesis offers advantages for large-scale production and the synthesis of specific peptide fragments.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for this compound synthesis, typically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-amino group protection. The synthesis begins with the attachment of the C-terminal amino acid to an insoluble polymeric support (resin), followed by the sequential addition of amino acids.

Key Components of this compound SPPS:

-

Resins: Rink Amide resin is commonly used to generate the C-terminal amide of this compound. Other resins like Trityl resins have also been reported.

-

Protecting Groups: The Fmoc group is used for temporary Nα-protection and is removed by a mild base, typically piperidine in DMF. Acid-labile protecting groups such as tert-butyl (tBu) for Threonine and Boc (tert-butyloxycarbonyl) for Ornithine are used for side-chain protection. Trityl (Trt) is a common protecting group for the sulfhydryl groups of Cysteine and Mercaptopropionic acid (Mpa).

-

Coupling Agents: A variety of coupling reagents are used to facilitate the formation of the peptide bond. Common choices include combinations like HOBt/DIPCI (1-Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Experimental Workflow for this compound Solid-Phase Synthesis:

Table 1: Quantitative Data for this compound Solid-Phase Synthesis

| Parameter | Value | Reference |

| Starting Resin | Rink-Fmoc-Gly resin (0.36 mmol/g) | [1] |

| Crude Peptide Yield | 78-85% | [1] |

| Final Product Yield | 55-65% | [1] |

| Final Purity (RP-HPLC) | >99.5% | [1] |

Solution-Phase Synthesis

While less common for the full-length peptide, solution-phase synthesis is a viable strategy, particularly for the production of key intermediates on a large scale. This method involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution, followed by purification at each step.

A notable application of this method is the synthesis of the pentapeptide intermediate, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, a key building block for the total synthesis of this compound[2]. This approach can be more cost-effective for large-scale manufacturing compared to SPPS[2].

Table 2: Yields for Solution-Phase Synthesis of an this compound Pentapeptide Intermediate [2]

| Coupling Step | Product | Yield (%) |

| Boc-Cys(Bzl)-OH + Pro | Boc-Cys(Bzl)-Pro-COOH | 92.4 |

| Boc-Asn-ONHS + H-Cys(Bzl)-Pro-COOH | Boc-Asn-Cys(Bzl)-Pro-COOH | 92.1 |

| Boc-Thr(Bzl)-ONHS + H-Asn-Cys(Bzl)-Pro-COOH | Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 91.2 |

| Boc-Ile-ONHS + H-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 88.6 |

Key Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc Strategy)

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH)

-

Mpa(Trt)-OH

-

Coupling agents: HBTU, HOBt, DIPCI

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Thioanisole/1,2-Ethanedithiol (EDT)/Water (e.g., 95:2.5:2.5:v/v/v/v)

-

Precipitation solvent: Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, D-Tyr(Et), and finally Mpa(Trt).

-

Cleavage and Global Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet and wash with cold ether.

-

Dry the crude linear peptide under vacuum.

-

Disulfide Bond Formation (Cyclization)

The formation of the intramolecular disulfide bridge between the Mpa and Cys residues is a critical step. This is typically achieved by oxidation of the linear peptide in solution.

Protocol (Liquid-Phase Oxidation):

-

Dissolve the crude linear this compound peptide in a suitable solvent system, such as an acetonitrile/water mixture[3]. The concentration should be kept low (e.g., 0.1-1 mg/mL) to minimize intermolecular reactions.

-

Adjust the pH of the solution to slightly basic (pH 8-9) using a base like ammonium hydroxide[3].

-

Add an oxidizing agent, such as hydrogen peroxide (H2O2) or iodine, and stir the reaction at room temperature[3].

-

Monitor the progress of the cyclization by RP-HPLC.

-

Once the reaction is complete, quench any excess oxidizing agent and acidify the solution.

Alternatively, on-resin cyclization can be performed before cleavage from the solid support, which can offer advantages in terms of yield and reduced side products[4].

Purification and Analytical Characterization

Purification by Preparative RP-HPLC

The crude cyclic this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

-

Column: C18 silica-based column (e.g., 10 µm particle size).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 10% to 50% B over 40 minutes).

-

Detection: UV at 220-280 nm.

Fractions containing the pure this compound are collected, pooled, and lyophilized to obtain the final product as a white powder.

Analytical Characterization

The purity and identity of the final this compound product are confirmed by analytical RP-HPLC and mass spectrometry.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose | Typical Parameters | Reference |

| Analytical RP-HPLC | Purity determination and impurity profiling | C18 column, gradient elution with acetonitrile/water/TFA, UV detection at 220 nm | [5] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Electrospray Ionization (ESI) is commonly used. | [6] |

Common Impurities:

During the synthesis and storage of this compound, several impurities can arise, including:

-

Deletion sequences (missing one or more amino acids).

-

Incomplete deprotection of side chains.

-

Racemization of amino acids.

-

Oxidation of the disulfide bond to sulfoxides.

-

Formation of dimers or oligomers during cyclization.

Careful control of reaction conditions and rigorous purification are essential to minimize these impurities to acceptable levels as defined by pharmacopeial standards.

Mechanism of Action: Oxytocin Receptor Antagonism